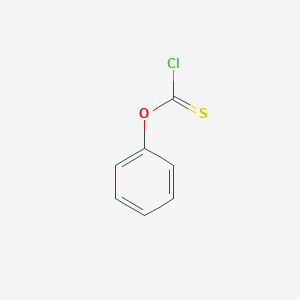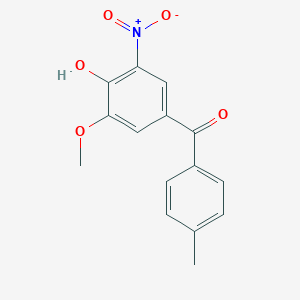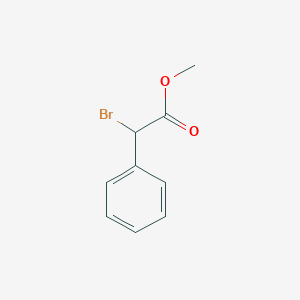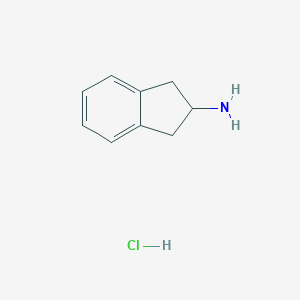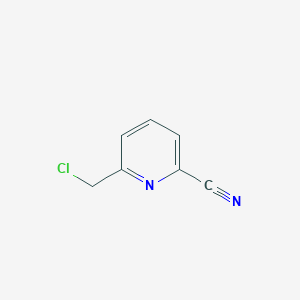![molecular formula C28H45NO4S B129396 (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate CAS No. 113323-39-0](/img/structure/B129396.png)
(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate, also known as (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate, is a useful research compound. Its molecular formula is C28H45NO4S and its molecular weight is 491.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ethyl Acetate Production and Application
Ethyl acetate is extensively used as a solvent in paints, coatings, resins, and inks, and as a main ingredient in fragrances and flavors for consumer products. The review by Patil and Gnanasundaram (2020) discusses process intensification techniques for ethyl acetate production, highlighting advantages over traditional methods and exploring various process parameters that influence ethyl acetate purity, production rate, energy consumption, and overall costs Patil & Gnanasundaram, 2020.
Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT) has shown promise as an organic thermoelectric material, with significant progress in enhancing its thermoelectric properties. Yue and Xu (2012) reviewed the advancements in PEDOT-based materials, suggesting potential for military and niche applications due to PEDOT's advantageous attributes such as weight, size, and flexibility Yue & Xu, 2012.
Enzymatic Treatment of Organic Pollutants
Enzymatic approaches using laccases, peroxidases, and other enzymes have been explored for the degradation of recalcitrant organic pollutants in wastewater. Husain and Husain (2007) highlighted the role of redox mediators in enhancing the efficiency of enzymatic degradation, suggesting future prospects for the enzyme–redox mediator system in the remediation of industrial effluents Husain & Husain, 2007.
Enhancement of Thermoelectric Performance
Zhu et al. (2017) discussed various effective treatment methods to enhance the thermoelectric performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a leading organic thermoelectric material. The review suggests strategies for future research to develop more efficient organic thermoelectric materials Zhu et al., 2017.
Environmental Fate and Effects of Oxo-process Chemicals
Staples (2001) reviewed the environmental fate and effects of certain oxo-process chemicals, illustrating their biodegradability and low concern for aquatic life. This study provides insights into the environmental impact of industrial chemicals, potentially including derivatives or compounds related to the one of interest Staples, 2001.
properties
IUPAC Name |
(4-ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24H,1,9-18H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDCTAXLDKLYGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(=O)C(C23CCC(C1(C2C(=O)CC3)C)C)C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TiaMulin IMpurity E (TiaMulone,11-Oxo TiaMulin) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
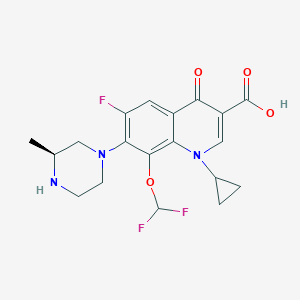

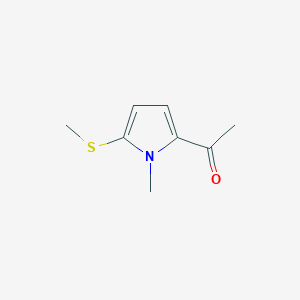

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
